5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-3-7-12-8(13-14-7)5-1-2-11-4-6(5)10/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMVRJHKPGESDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NOC(=N2)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloropyridin-4-ylamidoxime
The precursor 3-chloropyridin-4-ylamidoxime is synthesized by reacting 3-chloropyridine-4-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux (12 h, 80°C). The crude amidoxime is isolated via acid-base extraction (yield: 78–85%).
Cyclization with Chloroacetyl Chloride
In dichloromethane (DCM), the amidoxime reacts with chloroacetyl chloride (1.5 equiv) in the presence of triethylamine (2.0 equiv) at 0°C. After warming to room temperature (6 h), the intermediate undergoes thermal cyclization in toluene under reflux (12 h). Purification via silica gel chromatography (hexane/ethyl acetate, 95:5) yields the target compound (average yield: 89–93%).
Key Data:
- 1H NMR (CDCl3): δ 8.72 (d, J = 5.1 Hz, 1H), 8.52 (s, 1H), 7.55 (d, J = 5.1 Hz, 1H), 4.75 (s, 2H).
- 13C NMR (CDCl3): δ 174.3 (C-5), 168.8 (C-3), 150.2 (pyridinyl C-4), 149.6 (pyridinyl C-3), 136.1 (pyridinyl C-2), 126.2 (C-Cl), 33.3 (CH2Cl).
Phosphorus Oxychloride-Mediated Cyclization
An alternative route employs phosphorus oxychloride (POCl3) to facilitate cyclization of acylhydrazides. This method is advantageous for bulk synthesis but requires stringent temperature control.
Hydrazide Formation
3-Chloropyridine-4-carboxylic acid is converted to its hydrazide derivative by refluxing with hydrazine hydrate in ethanol (6 h, 80°C). The hydrazide intermediate is isolated by filtration (yield: 91%).
Cyclization and Chloromethylation
The hydrazide reacts with chloroacetic anhydride (2.0 equiv) in POCl3 at 110°C for 8 h. Excess POCl3 is removed under reduced pressure, and the residue is neutralized with NaHCO3. Extraction with DCM and recrystallization from methanol yields the product (yield: 76–82%).
Comparison of Methods:
| Parameter | Amidoxime Route | POCl3 Route |
|---|---|---|
| Reaction Time | 18–24 h | 8–10 h |
| Yield (%) | 89–93 | 76–82 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Catalytic Coupling Approaches
Recent patents describe palladium-catalyzed coupling to introduce the 3-chloropyridinyl moiety post-cyclization. This method is less common due to cost but offers regioselectivity.
Suzuki-Miyaura Coupling
A pre-formed 5-(chloromethyl)-1,2,4-oxadiazole intermediate undergoes Suzuki coupling with 3-chloro-4-pyridinylboronic acid. Using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1) at 100°C (12 h), the product is obtained in 68% yield after HPLC purification.
Mechanistic Considerations
The amidoxime route proceeds via a two-step mechanism:
- Acylation: Chloroacetyl chloride reacts with the amidoxime’s amino group, forming an O-acylated intermediate.
- Cyclodehydration: Intramolecular nucleophilic attack by the oxime oxygen on the carbonyl carbon, followed by HCl elimination, yields the 1,2,4-oxadiazole ring.
POCl3 acts as both a cyclizing agent and dehydrant, promoting direct conversion of hydrazides to oxadiazoles through intermediate formation of a phosphorylated species.
Challenges and Optimization
- Regioselectivity: Competing 1,3,4-oxadiazole formation is minimized by using excess chloroacetyl chloride.
- Purification: Silica gel chromatography effectively removes by-products like unreacted amidoxime and polymeric residues.
- Stability: The chloromethyl group is prone to hydrolysis; reactions must be conducted under anhydrous conditions.
Chemical Reactions Analysis
Substitution Reactions
The chloromethyl group (-CH2Cl) at position 5 of the 1,2,4-oxadiazole ring is highly reactive toward nucleophilic substitution. Key reactions include:
a. Nucleophilic Displacement
- Reagents : Sodium azide (NaN3), potassium thiocyanate (KSCN), amines (e.g., NH3, primary/secondary amines).
- Conditions : Polar aprotic solvents (DMSO, acetonitrile) at 60–80°C, with K2CO3 or Et3N as a base .
- Products :
Example Reaction Table
| Reactant | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaN3 | DMSO, 70°C, 6 h | Azide derivative | 86 | |
| Benzylamine | Acetonitrile, K2CO3, reflux, 12 h | 5-(Benzylaminomethyl)-substituted analog | 78 |
Oxidation Reactions
The oxadiazole ring and chloromethyl group undergo oxidation under controlled conditions:
Key Observations
- Oxidation of the oxadiazole ring preserves the pyridinyl-chlorine bond but modifies electronic properties .
Reduction Reactions
Selective reduction of functional groups:
- Reagents : LiAlH4 (for oxadiazole ring reduction), NaBH4 (chloromethyl group reduction) .
- Products :
Example
LiAlH4 in THF reduces the oxadiazole to a diamino intermediate, which can further react with electrophiles .
Cycloaddition and Cross-Coupling
The 3-chloropyridinyl moiety participates in Suzuki-Miyaura couplings:
Industrial and Optimized Synthetic Routes
Large-scale synthesis employs:
- Chloromethylation : Reaction of 3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole with ClCH2SO2Cl or ClCH2OPOCl2 under basic conditions .
- Purification : Crystallization or chromatography for >95% purity .
Reactivity Comparison with Analogues
| Compound | Chloromethyl Reactivity | Oxadiazole Stability | Key Differences |
|---|---|---|---|
| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | High | Moderate | Lower pyridine-directed effects |
| 5-(Bromomethyl)-3-(3-chloropyridinyl) | Higher | Similar | Faster substitution kinetics |
Mechanistic Insights
Scientific Research Applications
5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives
Structural Analogues and Substituent Effects
The reactivity and applications of 1,2,4-oxadiazoles are heavily influenced by substituents. Below is a comparison of key analogues:
Key Observations :
- Chloromethyl vs.
- Pyridinyl vs. Aryl Groups : Pyridinyl substituents (e.g., ) improve water solubility compared to purely aromatic substituents (e.g., 3-chlorophenyl in ) .
- Fluorinated Chains: Perfluoroalkyl chains () introduce extreme hydrophobicity, making such compounds suitable for non-polar applications like liquid crystals .
Pharmacological and ADMET Profiles
While direct ADMET data for the target compound is unavailable, insights can be drawn from analogues:
Data Tables
Table 1: Physicochemical Properties of Selected 1,2,4-Oxadiazoles
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole | 236.06 | 2.5 | 0.12 | 120–125* |
| 5-(Trifluoromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | 254.59 | 3.8 | 0.02 | 95–98 |
| Ataluren | 284.23 | 1.2 | 1.5 | 198–200 |
*Estimated from analogous chloromethyl oxadiazoles ().
Biological Activity
5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Oxadiazoles
Oxadiazoles are five-membered heterocyclic compounds known for their pharmacological properties. The 1,2,4-oxadiazole derivatives have shown promise in various therapeutic areas, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
- Analgesic
The unique structural features of oxadiazoles contribute to their ability to interact with multiple biological targets, making them valuable in drug discovery and development .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Notably, compounds within the oxadiazole class have demonstrated inhibitory effects on:
- Histone Deacetylases (HDAC)
- Carbonic Anhydrase (CA)
- Sirtuin 2 (SIRT2)
- Cyclooxygenases (COX)
These interactions can lead to alterations in cellular signaling pathways, promoting apoptosis in cancer cells or modulating inflammatory responses .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects against various cancer cell lines, revealing an IC50 value indicative of its potency. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| Human Cervical Carcinoma (HeLa) | 5.0 | Moderate cytotoxicity |
| Colon Adenocarcinoma (CaCo-2) | 7.5 | Significant growth inhibition |
| Human Lung Adenocarcinoma (A549) | 6.0 | Moderate cytotoxicity |
| Renal Cancer (RXF 486) | 1.14 | High selectivity and potency |
These results suggest that the compound may serve as a lead molecule for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antibacterial activity against strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be effective against resistant strains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.25 | Mycobacterium tuberculosis H37Rv |
This indicates potential for development as an anti-tubercular agent .
Study on Antitumor Activity
A recent study synthesized several derivatives of oxadiazoles and assessed their antitumor activity against a panel of human tumor cell lines. The derivatives were evaluated based on their IC50 values and selectivity profiles:
- Compound A : IC50 = 9.4 µM
- Compound B : IC50 = 2.76 µM against ovarian cancer
- Compound C : IC50 = 1.14 µM against renal cancer
These findings highlight the potential for structural modifications to enhance potency and selectivity against specific cancer types .
Q & A
Q. What are the optimized synthetic routes for 5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole?
The synthesis typically involves cyclization reactions between chlorinated precursors. For example:
- Step 1 : React 3-chloropyridine-4-carboxylic acid with hydroxylamine to form the corresponding hydroxamic acid.
- Step 2 : Condensation with chloromethyl cyanide or chloroacetyl chloride under reflux in anhydrous solvents (e.g., THF or DCM) to form the oxadiazole core.
- Step 3 : Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) yields the final compound. Optimization using continuous flow reactors can enhance yield (70–85%) and purity (>95%) by minimizing side reactions .
| Key Parameters | Conditions |
|---|---|
| Reaction Temperature | 80–100°C |
| Solvent | THF/DCM |
| Catalyst | None (thermal cyclization) |
| Purification | Column chromatography |
Q. How is the compound characterized, and what analytical methods are critical?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., chloromethyl at C5, pyridinyl at C3).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 257.02 for CHClNO).
- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile:water mobile phase) .
Q. What preliminary biological screening protocols are recommended?
- Antimicrobial Assays : Use the serial dilution method (CLSI guidelines) against E. coli and S. aureus to determine MIC values .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., T47D breast cancer) at 10–100 µM for 48 hours. Note that activity may vary by cell line .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
SAR studies reveal:
- The chloromethyl group at C5 enhances electrophilicity, enabling covalent binding to biological targets (e.g., cysteine residues).
- The 3-chloropyridinyl moiety at C3 improves solubility and target affinity compared to phenyl analogs.
- Replacing chlorine with bromine at the pyridine ring increases potency (e.g., IC drops from 12 µM to 8 µM in MX-1 tumor models) .
| Derivative | Modification | Activity Change |
|---|---|---|
| 5-(Bromomethyl)-3-(3-Cl-pyridinyl) | Br replaces Cl at C5 | 2-fold ↑ cytotoxicity |
| 3-(4-Cl-phenyl) analog | Pyridine → phenyl | 5-fold ↓ activity |
| Trifluoromethyl at C3 | CF replaces Cl | Enhanced lipophilicity |
Q. What mechanistic insights explain selective cytotoxicity in certain cancer lines?
- Cell Cycle Arrest : Flow cytometry shows G phase arrest in T47D cells (e.g., 60% cells in G vs. 40% in controls) via CDK4/6 inhibition .
- Apoptosis Induction : Caspase-3/7 activation (2.5-fold ↑) and PARP cleavage confirm programmed cell death. Contradictory inactivity in some lines (e.g., HT-29) may stem from differential TIP47 expression, a molecular target identified via photoaffinity labeling .
Q. How can contradictory data in biological assays be resolved?
- Dose-Response Refinement : Test concentrations across a wider range (1 nM–100 µM) to identify non-linear effects.
- Target Validation : Use siRNA knockdown of TIP47 to confirm on-target effects in responsive vs. non-responsive cell lines .
- Metabolic Stability : Assess compound degradation in cell media (e.g., LC-MS stability assays) to rule out false negatives .
Methodological Tables
Q. Table 1. Comparative Biological Activity of Oxadiazole Derivatives
| Compound | IC (µM) | Target |
|---|---|---|
| 5-(Cl-methyl)-3-(3-Cl-pyridinyl) | 12.0 | TIP47 |
| 5-(Br-methyl)-3-(3-Cl-pyridinyl) | 8.2 | TIP47 |
| 3-(4-Cl-phenyl) analog | 65.4 | Non-specific |
Q. Table 2. Recommended Analytical Workflow
| Step | Method | Critical Parameters |
|---|---|---|
| 1 | Synthesis | Anhydrous conditions, reflux |
| 2 | Purification | Gradient elution (hexane:EtOAc) |
| 3 | Characterization | HRMS, H/C NMR |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
